1-(ethenesulfonyl)-3-methoxy-2-nitrobenzene
Description
Structure
3D Structure
Properties
CAS No. |
1565084-86-7 |
|---|---|
Molecular Formula |
C9H9NO5S |
Molecular Weight |
243.24 g/mol |
IUPAC Name |
1-ethenylsulfonyl-3-methoxy-2-nitrobenzene |
InChI |
InChI=1S/C9H9NO5S/c1-3-16(13,14)8-6-4-5-7(15-2)9(8)10(11)12/h3-6H,1H2,2H3 |
InChI Key |
AHMZEJQIFMHFQB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC=C1)S(=O)(=O)C=C)[N+](=O)[O-] |
Purity |
95 |
Origin of Product |
United States |
Reactivity and Reaction Mechanisms of 1 Ethenesulfonyl 3 Methoxy 2 Nitrobenzene
Electrophilic Aromatic Substitution Reactions on the Nitrobenzene (B124822) Ring
Electrophilic aromatic substitution (EAS) is a foundational reaction class for benzene (B151609) and its derivatives. The reaction proceeds via a two-step mechanism involving the initial attack of an electrophile on the electron-rich aromatic ring to form a resonance-stabilized carbocation known as an arenium ion or sigma complex. This step is typically the slow, rate-determining step as it temporarily disrupts the ring's aromaticity. In the second, faster step, a proton is removed from the carbon atom bearing the new substituent, restoring the stable aromatic system. The rate and regioselectivity of EAS on a substituted benzene ring are profoundly influenced by the electronic properties of the substituents already present.
Regioselectivity and Electronic Effects of Methoxy (B1213986) and Nitro Groups
The regiochemical outcome of electrophilic substitution on the 1-(ethenesulfonyl)-3-methoxy-2-nitrobenzene ring is determined by the cumulative directing effects of the three substituents. These effects are a combination of inductive and resonance contributions.
Methoxy Group (-OCH₃): The methoxy group at the C3 position is a powerful activating group and a strong ortho, para-director. Although oxygen is highly electronegative and withdraws electron density inductively (-I effect) through the sigma bond, its more dominant effect is the donation of a lone pair of electrons into the aromatic π-system through resonance (+R effect). This resonance effect significantly increases the electron density at the positions ortho (C2 and C4) and para (C6) to the methoxy group, making these sites more nucleophilic and thus more susceptible to attack by electrophiles.
Ethenesulfonyl Group (-SO₂CH=CH₂): Similar to the nitro group, the ethenesulfonyl group at the C1 position is an electron-withdrawing and deactivating group. The sulfonyl moiety is strongly electron-withdrawing by induction. Consequently, it acts as a meta-director.
Combined Directing Effects: In this compound, these directing effects are in competition. The powerful ortho, para-directing influence of the activating methoxy group is the dominant factor in determining the position of substitution.
The methoxy group at C3 directs incoming electrophiles to C2, C4, and C6.
Position C2 is already substituted with a nitro group.
Therefore, the primary sites for electrophilic attack are C4 and C6 .
Both C4 and C6 are meta to the deactivating nitro and ethenesulfonyl groups, which aligns with their directing preferences. However, substitution at C6 may be subject to greater steric hindrance due to its position between the two existing substituents at C1 and C5 (if the ring were fully substituted). Therefore, position C4 is the most probable site for electrophilic aromatic substitution .
| Substituent | Position | Inductive Effect | Resonance Effect | Overall Effect | Directing Influence |
|---|---|---|---|---|---|
| -SO₂CH=CH₂ | C1 | -I (Strongly Withdrawing) | -R (Withdrawing) | Strongly Deactivating | meta |
| -NO₂ | C2 | -I (Strongly Withdrawing) | -R (Strongly Withdrawing) | Strongly Deactivating | meta |
| -OCH₃ | C3 | -I (Withdrawing) | +R (Strongly Donating) | Strongly Activating | ortho, para |
Mechanistic Pathways and Intermediate Stabilization
The regioselectivity observed in electrophilic aromatic substitution is a direct consequence of the relative stabilities of the possible arenium ion intermediates formed during the reaction. The most stable intermediate corresponds to the lowest energy transition state and thus the fastest reaction pathway. For this compound, we can analyze the intermediates for attack at the C4 (para to -OCH₃) and C6 (ortho to -OCH₃) positions.
Attack at C4 (para-attack relative to -OCH₃): When an electrophile (E⁺) attacks at the C4 position, a carbocation intermediate is formed with the positive charge delocalized across the ring. One of the key resonance structures places the positive charge on C3, the carbon atom directly bonded to the methoxy group. This allows the oxygen atom to donate a lone pair of electrons, forming a fourth, highly stable resonance contributor (an oxonium ion) where all atoms (except hydrogen) have a full octet of electrons. This additional stabilization significantly lowers the energy of the intermediate.
Attack at C6 (ortho-attack relative to -OCH₃): Similarly, attack at the C6 position also generates an arenium ion where one resonance structure places the positive charge on C3, adjacent to the methoxy group. This again allows for the formation of the highly stabilizing oxonium ion resonance structure.
In contrast, attack at the C5 position (meta to the methoxy group) would result in an arenium ion where the positive charge is never located on the carbon bearing the methoxy group. Therefore, the special stabilization from the oxygen lone pair is not possible for meta attack. This pathway is significantly higher in energy and is therefore disfavored. The strong electron-withdrawing nature of the nitro and ethenesulfonyl groups serves to destabilize all arenium ion intermediates, but this destabilization is less pronounced when the powerful +R effect of the methoxy group can effectively delocalize the positive charge.
Reactions Involving the Ethenesulfonyl Moiety
The ethenesulfonyl group, also known as a vinyl sulfone, is a versatile functional group characterized by an electron-deficient double bond, making it susceptible to a variety of addition and cycloaddition reactions.
Nucleophilic Addition Reactions to the Vinyl Sulfone
The potent electron-withdrawing sulfonyl group makes the β-carbon of the vinyl moiety highly electrophilic. This renders vinyl sulfones excellent Michael acceptors, readily undergoing conjugate addition with a wide range of soft nucleophiles. This reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation.
The general mechanism involves the attack of a nucleophile (Nu⁻) on the β-carbon of the double bond. This forms a resonance-stabilized carbanion intermediate, which is subsequently protonated (typically by the solvent or upon workup) to yield the final addition product.
Common nucleophiles that react with vinyl sulfones in this manner include:
Thiols (thiol-Michael addition)
Amines
Enolates and other carbon nucleophiles
Alcohols
The thiol-Michael addition to vinyl sulfones is particularly efficient and is considered a "click" reaction due to its high yields, selectivity, and mild reaction conditions.
Cycloaddition Reactions (e.g., Diels-Alder, 1,3-Dipolar)
The electron-deficient nature of the alkene in the ethenesulfonyl group makes it an excellent participant in cycloaddition reactions, where it can react with 4π electron systems to form cyclic structures.
Diels-Alder Reaction: As an activated alkene, the ethenesulfonyl group can function as a potent dienophile in [4+2] cycloaddition reactions, commonly known as the Diels-Alder reaction. It reacts with conjugated dienes to form six-membered rings. The electron-withdrawing sulfonyl group lowers the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO), facilitating the orbital interaction with the diene's Highest Occupied Molecular Orbital (HOMO). Some Diels-Alder reactions involving vinyl sulfones have been found to be reversible.
1,3-Dipolar Cycloaddition: The ethenesulfonyl moiety also serves as an effective dipolarophile in [3+2] cycloaddition reactions with 1,3-dipoles. This class of reactions is a versatile method for synthesizing five-membered heterocyclic rings. Common 1,3-dipoles that react with vinyl sulfones include:
Azides (to form triazoles)
Nitrile oxides (to form isoxazoles)
Azomethine ylides (to form pyrrolidines)
The regioselectivity of these reactions is governed by a combination of steric, electronic, and orbital effects.
Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) Click Chemistry Reversibility and Selectivity
Sulfur(VI) Fluoride Exchange (SuFEx) is a next-generation click reaction, a concept developed by K. Barry Sharpless. It is characterized by the reliable and highly selective formation of covalent bonds around a sulfur(VI) core. The cornerstone of SuFEx chemistry is the unique reactivity profile of the sulfonyl fluoride (-SO₂F) group and related S(VI)-F moieties.
Key Principles of SuFEx:
Stability and Latent Reactivity: The S(VI)-F bond is exceptionally stable under a wide range of conditions, including resistance to reduction and hydrolysis. However, its reactivity can be "unleashed" under specific catalytic conditions (e.g., using Lewis bases or bifluoride salts), allowing the sulfur center to react rapidly and selectively with nucleophiles.
Selectivity: SuFEx reactions exhibit remarkable chemoselectivity. Sulfonyl fluorides react readily with specific nucleophiles, such as silylated phenols and certain amines, while remaining inert to a vast array of other functional groups. This orthogonality is a key requirement for click chemistry. The reactivity of different S-F bonds can be tuned, allowing for sequential modifications. The general order of reactivity towards aryl silyl (B83357) ethers is: –N=SOF₂ > -SO₂F > –OSO₂F > –N=S(O)(OAr)F.
Role of the Ethenesulfonyl Moiety: While the ethenesulfonyl group (-SO₂CH=CH₂) in this compound does not directly participate in the fluoride exchange, it is closely related to a key SuFEx building block: ethenesulfonyl fluoride (ESF) . ESF is a versatile Michael acceptor used to install the SuFExable -SO₂F handle onto a wide variety of nucleophiles. The resulting adducts can then be used in subsequent SuFEx ligation reactions.
Reversibility: A defining characteristic of click chemistry is the formation of highly stable, thermodynamically favored products. The S-O and S-N bonds formed via SuFEx reactions are robust and the reactions are generally considered irreversible under physiological and most synthetic conditions. This lack of reversibility ensures that the molecular connections are permanent and reliable, which is crucial for applications in materials science, drug
Reactivity of the Nitro Group
The nitro group is a powerful electron-withdrawing group that profoundly influences the reactivity of the aromatic ring and is itself susceptible to a variety of chemical transformations. In the context of this compound, its reactivity is modulated by the adjacent ethenesulfonyl and methoxy substituents.
Reductive Transformations to Amines and Other Nitrogen-Containing Functional Groups
The reduction of aromatic nitro groups is a fundamental transformation in organic synthesis, providing access to anilines, which are versatile precursors for numerous other compounds. The conversion of the nitro group in this compound to an amine or other nitrogen-containing functionalities can be achieved through several established methods. The choice of reagent is crucial for achieving high chemoselectivity, especially given the presence of a reducible ethenesulfonyl group.
The reduction typically proceeds through a sequence of intermediates, starting with the nitroarene, which is reduced first to a nitroso intermediate, then to a hydroxylamine, and finally to the corresponding aniline. acs.orgacs.org
Common Methods for Nitro Group Reduction:
Catalytic Hydrogenation: This is a widely used and often highly efficient method for reducing nitro groups. commonorganicchemistry.com Catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel are effective. commonorganicchemistry.comwikipedia.org However, a significant consideration for this compound is the potential for concurrent reduction of the vinyl group of the ethenesulfonyl moiety. Careful selection of the catalyst and reaction conditions would be necessary to achieve selective reduction of the nitro group.
Metals in Acidic Media: The use of metals like iron (Fe), zinc (Zn), or tin(II) chloride (SnCl₂) in the presence of a strong acid such as hydrochloric acid (HCl) is a classic and reliable method for nitro group reduction. acs.orgcommonorganicchemistry.comresearchgate.net The Béchamp reduction, using iron and a milder acid like acetic acid, is a high-yielding process that was historically used for the industrial production of aniline. acs.org These methods are generally chemoselective for the nitro group over many other functional groups.
The following table summarizes common reagents for the reduction of aromatic nitro compounds.
| Reagent/System | Typical Conditions | Selectivity Notes | Primary Product |
|---|---|---|---|
| H₂/Pd/C | MeOH or EtOH, room temperature, 1-4 atm H₂ | Highly efficient but may also reduce C=C bonds. commonorganicchemistry.com | Amine |
| H₂/Raney Ni | EtOH, room temperature to moderate heat | Effective; can be used when dehalogenation is a concern. commonorganicchemistry.com | Amine |
| Fe/HCl or Fe/NH₄Cl | Reflux in aqueous ethanol | Good chemoselectivity; a classic, robust method. acs.orgacs.org | Amine |
| SnCl₂·2H₂O | EtOH or EtOAc, reflux | Mild conditions, tolerates many functional groups. wikipedia.org | Amine |
| Na₂S₂O₄ (Sodium Dithionite) | Aqueous or mixed aqueous/organic solvent | Can offer selectivity in dinitro compounds. wikipedia.org | Amine |
| Zn/NH₄Cl | Aqueous solution, room temperature | Mild conditions for reduction to the hydroxylamine. wikipedia.org | Hydroxylamine |
For this compound, methods employing metals in acidic media, such as Fe/HCl, would likely be preferred to minimize the risk of reducing the ethenyl double bond.
Ortho-Effect Influences on Reactivity
The term "ortho-effect" refers to the unique influence exerted by a substituent on an adjacent functional group, which is distinct from its electronic effects at the meta and para positions. This effect is typically a combination of steric and electronic factors. In this compound, the nitro group is flanked by two ortho substituents: the ethenesulfonyl group and the methoxy group.
These adjacent groups can influence the reactivity of the nitro group in several ways:
Steric Hindrance: The bulky ethenesulfonyl and, to a lesser extent, the methoxy group can sterically hinder the approach of reagents to the nitro group. This can affect the rate of reduction. For instance, in the electrochemical reduction of nitro-substituted benzenesulfonyl chlorides, steric hindrance from an ortho-nitro group was found to prevent the formation of certain dimeric byproducts (disulfones). cdnsciencepub.com
Electronic Interactions: Both adjacent groups can electronically influence the nitro group. The strong electron-withdrawing nature of the ethenesulfonyl group and the inductive withdrawal of the methoxy group's oxygen atom increase the electron deficiency of the nitro group's nitrogen atom, potentially making it more susceptible to nucleophilic attack by a reducing agent.
Intramolecular Hydrogen Bonding: In the reduction intermediates, such as the corresponding phenylhydroxylamine, the ortho-methoxy group could potentially form an intramolecular hydrogen bond with the hydroxylamine's N-H or O-H protons, which could influence the subsequent reaction steps.
Stabilization of Intermediates: The positioning of the electron-withdrawing ethenesulfonyl group ortho to the nitro group can affect the stability of reaction intermediates. During reduction, the formation of a radical anion intermediate is a key step. The stability of this radical anion is influenced by the ability of substituents to delocalize the extra electron. An ortho-sulfonyl group, through its electron-withdrawing capabilities, would be expected to stabilize such an intermediate. cdnsciencepub.com
The cumulative effect of these ortho interactions can lead to altered reaction rates and potentially different product distributions compared to isomers where the substituents are in meta or para positions. ijrti.org
Transformations of the Methoxy Group
Cleavage Reactions of Alkyl Aryl Ethers
The cleavage of the C(aryl)-O-C(alkyl) bond in aryl alkyl ethers is a common transformation, typically requiring harsh conditions such as treatment with strong acids. libretexts.org For this compound, the products of such a cleavage would be the corresponding phenol (B47542), 2-(ethenesulfonyl)-6-nitrophenol, and a methyl halide.
Mechanism of Acidic Cleavage:
The reaction generally proceeds via protonation of the ether oxygen by a strong acid, such as hydrobromic acid (HBr) or hydroiodic acid (HI), to form a good leaving group (an alcohol). masterorganicchemistry.com The halide anion (Br⁻ or I⁻) then acts as a nucleophile. The subsequent pathway depends on the nature of the alkyl group.
Protonation: The ether oxygen is protonated by the strong acid.
Nucleophilic Attack: The halide ion attacks the methyl carbon in an Sₙ2 reaction. masterorganicchemistry.comyoutube.com Attack occurs at the less sterically hindered methyl group rather than the sp²-hybridized aromatic carbon, which is resistant to Sₙ2 reactions. libretexts.org
Due to the presence of strong electron-withdrawing groups (nitro and ethenesulfonyl) on the aromatic ring, the ether oxygen is less basic, and its protonation may require more forcing conditions. Studies on the demethylation of substituted anisoles have shown that electron-withdrawing substituents retard the rate of this reaction. rsc.org
| Reagent | Typical Conditions | Mechanism | Notes |
|---|---|---|---|
| HBr or HI | Concentrated aqueous solution, heat | Sₙ2 | The classic and most common method for aryl methyl ether cleavage. libretexts.orgmasterorganicchemistry.com |
| BBr₃ | Inert solvent (e.g., CH₂Cl₂), often at low temperature | Lewis acid-mediated cleavage | A powerful and widely used reagent for demethylation, effective even for deactivated systems. researchgate.netresearchgate.net |
| B(C₆F₅)₃ / Silanes | Catalytic B(C₆F₅)₃ with a stoichiometric silyl hydride | Reductive cleavage | A mild method for dealkylation of aryl alkyl ethers. researchgate.net |
Role in Activating/Deactivating the Aromatic Ring
Substituents on an aromatic ring are classified as either activating or deactivating towards electrophilic aromatic substitution (EAS), based on their ability to donate or withdraw electron density. chemistrysteps.com
Methoxy Group (-OCH₃): The methoxy group is considered a strongly activating group and an ortho, para-director in EAS. libretexts.org This is due to its ability to donate a lone pair of electrons from the oxygen atom into the aromatic π-system through resonance (+R effect). This resonance effect outweighs its inductive electron withdrawal (-I effect) caused by the electronegativity of the oxygen atom.
Nitro Group (-NO₂): The nitro group is a strongly deactivating group and a meta-director. libretexts.orgquora.com It strongly withdraws electron density from the ring through both resonance (-R effect) and induction (-I effect), destabilizing the positively charged intermediate (arenium ion) formed during EAS. quora.com
Ethenesulfonyl Group (-SO₂CH=CH₂): The sulfonyl group is also a strong electron-withdrawing group, making it a deactivating and meta-directing substituent. libretexts.orgmasterorganicchemistry.com
In this compound, the aromatic ring is substituted with one activating group (-OCH₃) and two powerful deactivating groups (-NO₂ and -SO₂CH=CH₂). The combined effect of these groups makes the aromatic ring highly electron-deficient. masterorganicchemistry.com The deactivating effects of the nitro and ethenesulfonyl groups overwhelm the activating effect of the methoxy group.
Consequently, the ring is strongly deactivated towards electrophilic aromatic substitution . Any potential EAS reaction would be extremely slow and require harsh conditions. quora.com
Conversely, the high electron deficiency makes the ring susceptible to nucleophilic aromatic substitution (SₙAr) . wikipedia.orglibretexts.org For an SₙAr reaction to occur, a good leaving group must be present on the ring, and there must be strong electron-withdrawing groups (like -NO₂ or -SO₂) positioned ortho or para to the leaving group to stabilize the negatively charged Meisenheimer complex intermediate. wikipedia.orglibretexts.org While this compound does not possess a typical leaving group like a halide, under specific conditions, groups like the methoxy or even the nitro group could potentially be displaced by a strong nucleophile.
Intermolecular and Intramolecular Reaction Pathways
The unique arrangement of functional groups in this compound allows for a variety of potential intermolecular and intramolecular reactions.
Intermolecular Reactions:
The most prominent site for intermolecular reactions is the activated double bond of the ethenesulfonyl group. Vinyl sulfones are excellent Michael acceptors, readily undergoing conjugate addition with a wide range of nucleophiles. rsc.orgnih.gov
Michael Addition: Nucleophiles such as amines, thiols, carbanions, and alkoxides can add across the double bond of the ethenesulfonyl group. This reaction is highly efficient and is considered a "click" reaction under certain conditions due to its high selectivity and rate. rsc.org For example, reaction with a thiol (R-SH) would yield a thioether adduct. This reactivity provides a straightforward pathway to further functionalize the molecule. nih.govacs.orgthieme-connect.com
Intramolecular Reactions:
The ortho-disposition of the reactive nitro and ethenesulfonyl groups could facilitate intramolecular cyclization reactions, particularly after an initial transformation of one of the groups.
Reductive Cyclization: If the nitro group is selectively reduced to an amine, the resulting 2-(ethenesulfonyl)-3-methoxyaniline could potentially undergo an intramolecular Michael addition. The newly formed amino group could act as an internal nucleophile, attacking the vinyl sulfone to form a six-membered heterocyclic ring system, a derivative of tetrahydro-1,4-benzothiazine-1,1-dioxide.
Nitrene-Mediated Reactions: Under certain reductive or thermal conditions, ortho-nitro aromatics can form nitrene intermediates. These highly reactive species can undergo various intramolecular reactions. For example, reactions of some ortho-nitro-substituted benzene derivatives with ferrous oxalate (B1200264) have been shown to yield cyclization products, which are interpreted as proceeding through nitrene intermediates. rsc.org In the case of this compound, a nitrene formed at the 2-position could potentially react with the adjacent ethenesulfonyl group, although this pathway is speculative.
Kinetic and Thermodynamic Aspects of Reactions of this compound
The reactivity of this compound is governed by the electronic properties of its constituent functional groups: the ethenesulfonyl group, the nitro group, and the methoxy group, all attached to a benzene ring. These groups influence the kinetic and thermodynamic aspects of its reactions, primarily with nucleophiles. The presence of the strongly electron-withdrawing nitro and ethenesulfonyl groups renders the aromatic ring and the vinyl group highly susceptible to nucleophilic attack.
The primary modes of reaction for this compound are anticipated to be Michael addition to the activated double bond of the ethenesulfonyl group and nucleophilic aromatic substitution (SNAr) on the benzene ring. The kinetic and thermodynamic favorability of these pathways is dictated by the nature of the attacking nucleophile, the reaction conditions, and the electronic landscape of the substrate molecule.
Detailed Research Findings
Detailed experimental kinetic and thermodynamic data for reactions specifically involving this compound are not extensively available in the public domain. However, a comprehensive understanding of its probable reactivity can be extrapolated from studies on analogous compounds containing vinyl sulfone and nitroaromatic moieties.
Michael Addition Reactivity:
The ethenesulfonyl group is a potent Michael acceptor. Vinyl sulfones are known to be highly reactive towards the thiol-Michael addition reaction, often more so than corresponding acrylates. rsc.orgrsc.org Studies comparing the reaction rates of ethyl vinyl sulfone (EVS) with hexanethiol (HT) against hexyl acrylate (B77674) (HA) have shown that the reaction with EVS is approximately seven times faster. rsc.orgrsc.org This high reactivity is attributed to the strong electron-withdrawing nature of the sulfonyl group, which stabilizes the intermediate carbanion formed upon nucleophilic attack.
Kinetic studies on the reaction of vinyl sulfone-functionalized self-assembled monolayers with various bioactive ligands have demonstrated pseudo-first-order kinetics. nih.gov For instance, the reaction with glutathione (B108866) at pH 7.5 exhibited an observed rate constant (kobs) of 0.057 min-1. nih.gov This highlights the intrinsic reactivity of the vinyl sulfone moiety towards soft nucleophiles like thiols.
The general mechanism for the base-catalyzed thia-Michael addition involves the formation of a thiolate anion, which then attacks the β-carbon of the vinyl sulfone. researchgate.net This initial addition is often the rate-determining step. The presence of protic species other than the thiol can impede the reaction rate by competing for the base catalyst. rsc.orgrsc.org
Nucleophilic Aromatic Substitution (SNAr) Reactivity:
The benzene ring of this compound is activated for nucleophilic aromatic substitution by the presence of the strongly electron-withdrawing nitro group, particularly at positions ortho and para to it. nih.govexam-corner.com The ethenesulfonyl group also contributes to the electron deficiency of the ring. In SNAr reactions, the addition of a nucleophile to the aromatic ring to form a Meisenheimer complex is typically the rate-limiting step. nih.govnih.gov The subsequent departure of a leaving group re-establishes aromaticity. nih.gov
The relative rates of Michael additions of thiols to various vinyl sulfonyl compounds have been shown to vary over three orders of magnitude depending on the nature of the substituent on the sulfonyl group. nih.gov This indicates that the electronic environment significantly impacts the kinetics of such reactions.
Competition between Reaction Pathways:
Given the presence of two electrophilic sites—the β-carbon of the vinyl group and the aromatic carbons—a competition between Michael addition and SNAr is expected. The outcome of the reaction will depend on the nucleophile's nature (hard vs. soft nucleophiles), steric factors, and reaction conditions. Soft nucleophiles, such as thiols, are more likely to favor the Michael addition pathway, which is a soft electrophilic site. Harder nucleophiles might favor attack on the aromatic ring.
Data Tables
While specific kinetic and thermodynamic data for the title compound are not available, the following tables provide comparative data from related systems to illustrate the kinetic aspects discussed.
Table 1: Comparative Reactivity in Thiol-Michael Addition
| Michael Acceptor | Relative Reaction Rate with Thiol | Reference |
| Ethyl Vinyl Sulfone | ~7 | rsc.orgrsc.org |
| Hexyl Acrylate | 1 | rsc.orgrsc.org |
Table 2: Observed Rate Constants for Reactions of Surface-Bound Vinyl Sulfone
| Nucleophile | pH | kobs (min-1) | Reference |
| Glutathione | 7.5 | 0.057 | nih.gov |
| ab-NTA | 8.5 | 0.011 | nih.gov |
| Mannose | 10.5 | 0.009 | nih.gov |
Computational and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations are a cornerstone of modern chemical research, offering deep insights into the molecular-level properties of compounds.
Density Functional Theory (DFT) Studies on Electronic Structure and Geometry
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is frequently employed to determine optimized molecular geometries, electronic properties, and vibrational frequencies. For aromatic compounds containing nitro and methoxy (B1213986) groups, DFT calculations, often using hybrid functionals like B3LYP, can elucidate the influence of these substituents on the benzene (B151609) ring's electron density and geometry. nih.gov Studies on related dimethoxybenzene derivatives have shown that DFT can accurately predict structural parameters and electronic properties, which are often in good agreement with experimental crystallographic data. nih.gov For nitrobenzene (B124822), advanced methods such as Complete Active Space Self-Consistent Field (CASSCF) and Multi-State Second-Order Perturbation Theory (MS-CASPT2) have been used to accurately calculate vertical excitation energies and dissociation energy barriers, demonstrating the complexity of its electronic structure. nih.gov
A hypothetical DFT study on 1-(ethenesulfonyl)-3-methoxy-2-nitrobenzene would likely involve geometry optimization to find the most stable arrangement of its atoms. Subsequent calculations could determine key electronic parameters, as shown in the hypothetical data table below.
Table 1: Hypothetical DFT-Calculated Electronic Properties
| Property | Hypothetical Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -2.1 eV |
| HOMO-LUMO Gap | 4.4 eV |
| Dipole Moment | 4.2 D |
Note: This data is hypothetical and serves as an example of typical results from DFT calculations.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing regions of varying potential. Typically, red indicates areas of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue represents areas of positive potential (electron-poor), prone to nucleophilic attack.
In molecules containing nitro groups, such as nitrobenzene, the MEP map clearly shows a significant accumulation of negative charge around the oxygen atoms of the nitro group, making it a site for electrophilic interaction. researchgate.net Conversely, the aromatic ring is generally rendered more electron-deficient. The presence of a methoxy group, an electron-donating group, would introduce a region of negative potential, while the ethenesulfonyl group, being electron-withdrawing, would contribute to positive potential regions. nih.gov MEP analysis of related compounds has been used to understand intermolecular interactions and structure-activity relationships. nih.gov
Conformational Analysis and Energy Landscapes
Conformational analysis is crucial for understanding the three-dimensional structure and flexibility of a molecule. For a molecule like this compound, rotation around the single bonds connecting the substituent groups to the benzene ring gives rise to different conformers with varying energies. Computational methods can be used to explore the potential energy surface and identify the most stable conformers.
For instance, studies on nitro-hydroxy-methoxy chalcones have utilized DFT to perform conformational analysis, identifying several preferential conformations (s-cis and s-trans) and determining their relative stabilities based on calculated energy differences. ufms.br The analysis revealed that the equilibrium population of conformers is influenced by steric and electrostatic repulsions, as well as electron delocalization. ufms.br A similar approach for this compound would involve systematically rotating the ethenesulfonyl, methoxy, and nitro groups to map the energy landscape and identify the global minimum energy conformation.
Table 2: Hypothetical Relative Energies of Conformers
| Conformer | Dihedral Angle (C-S-C-C) | Relative Energy (kcal/mol) |
| 1 | 0° | 2.5 |
| 2 | 90° | 0.0 |
| 3 | 180° | 1.8 |
Note: This data is hypothetical and for illustrative purposes.
Mechanistic Studies using Computational Tools
Computational tools are invaluable for elucidating reaction mechanisms, providing insights into the energetic profiles of reaction pathways and the structures of transient species.
Transition State Characterization
Identifying and characterizing transition states is a key aspect of understanding reaction kinetics. Computational methods, particularly DFT, can be used to locate the saddle points on the potential energy surface that correspond to transition states. Vibrational frequency analysis is then performed to confirm the presence of a single imaginary frequency, which is characteristic of a true transition state.
For reactions involving substituted benzenes, such as nucleophilic aromatic substitution or electrophilic addition, computational characterization of the transition states can reveal the activation energy barriers and provide a deeper understanding of the factors controlling the reaction rate.
Reaction Pathway Elucidation
By connecting reactants, transition states, and products on the potential energy surface, computational chemistry allows for the complete elucidation of reaction pathways. This involves calculating the energies of all stationary points along the reaction coordinate.
For a molecule like this compound, which contains multiple reactive sites, computational studies could explore various potential reaction pathways, such as addition reactions at the vinyl group or substitution reactions on the aromatic ring. Theoretical investigations into the Diels-Alder reaction, for example, have used DFT to study the regio-selective mechanism and analyze the potential energy surface to determine the most favorable reaction pathway. dntb.gov.uaresearchgate.net Such studies provide a detailed, step-by-step view of the chemical transformation at the molecular level. ufms.br
Prediction of Reactivity and Selectivity
Computational studies on molecules structurally related to this compound provide a framework for predicting its reactivity and selectivity. The electronic nature of the substituents on the benzene ring is a primary determinant of the molecule's behavior. The nitro (-NO2) group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution and directs incoming electrophiles to the meta position. Conversely, the methoxy (-OCH3) group is an electron-donating group, activating the ring and directing electrophiles to the ortho and para positions.
The interplay of these groups, along with the electron-withdrawing ethenesulfonyl group, creates a complex electronic environment. The nitro group's influence is particularly significant, as it strongly deactivates the positions ortho and para to it. Theoretical calculations on substituted nitrobenzenes have shown that the nature of substituents significantly controls the chemical properties, including reduction potential and electron affinity nih.gov. In this compound, the combined electron-withdrawing effects of the nitro and ethenesulfonyl groups are expected to render the aromatic ring electron-deficient.
The primary site of reactivity for this molecule is predicted to be the vinyl group of the ethenesulfonyl moiety. Vinyl sulfones are known to be excellent Michael acceptors, readily undergoing conjugate additions with nucleophiles researchgate.netresearchgate.net. This reactivity is due to the strong electron-withdrawing nature of the sulfonyl group, which polarizes the carbon-carbon double bond, making the β-carbon highly electrophilic.
Computational models can predict the selectivity of nucleophilic attack. For instance, in a thiol-Michael addition reaction, the vinyl sulfone moiety is expected to react selectively and more rapidly than other potential electrophilic sites on the molecule researchgate.net. Density Functional Theory (DFT) calculations can be employed to model the reaction pathway and determine the activation energies for different potential reactions. The lower the activation energy, the more favorable the reaction pathway.
The regioselectivity of reactions on the aromatic ring can also be predicted. While the ring is generally deactivated, computational analysis of the Wheland intermediates (the cationic intermediates in electrophilic aromatic substitution) can reveal the most stable product. For standard electrophilic substitution on nitrobenzene, the meta-substituted product is overwhelmingly favored due to the higher stability of the corresponding intermediate nih.gov. However, the presence of the methoxy and ethenesulfonyl groups would modulate this selectivity.
Interactive Table: Predicted Activation Energies for Michael Addition with a Thiol Nucleophile.
| Catalyst | Reaction Pathway | Predicted Activation Energy (kcal/mol) |
| Base-catalyzed | Addition to β-carbon | 10.5 |
| Nucleophile-catalyzed | Addition to β-carbon | 12.2 |
| Uncatalyzed | Addition to β-carbon | 25.8 |
Note: The data in this table is illustrative and based on typical values for similar reactions, as specific computational studies on this compound are not publicly available.
Solvent Effects in Computational Modeling
The choice of solvent can significantly influence the reactivity, selectivity, and stability of reactants and intermediates in a chemical reaction wikipedia.orgtuwien.at. Computational chemistry offers several approaches to model these solvent effects, which can be broadly categorized into implicit and explicit solvent models springernature.com.
Implicit solvent models, such as the Conductor-like Polarizable Continuum Model (CPCM), treat the solvent as a continuous medium with a defined dielectric constant researchgate.net. This approach is computationally efficient and can effectively capture the bulk electrostatic effects of the solvent on the solute. For a polar molecule like this compound, changing the polarity of the solvent in the computational model would be expected to alter the calculated properties, such as the energies of the frontier molecular orbitals (HOMO and LUMO) and the activation barriers of reactions. For instance, polar solvents would likely stabilize charged intermediates or transition states, potentially increasing reaction rates compared to nonpolar solvents acs.org.
Explicit solvent models provide a more detailed and accurate picture by including a specific number of individual solvent molecules in the calculation tuwien.at. This "microsolvation" approach allows for the modeling of direct solute-solvent interactions, such as hydrogen bonding, which are crucial for understanding reaction mechanisms at a molecular level. For reactions involving this compound, explicit models could be used to investigate the specific interactions between the polar functional groups (nitro, sulfonyl) and protic or aprotic solvent molecules. While computationally more expensive, these models can provide key insights into how solvents influence reaction pathways and selectivity springernature.com.
The effect of the solvent on the kinetics of a reaction can be significant. For example, in nucleophilic substitution reactions, polar aprotic solvents can increase the reaction rate by solvating the cation but not the nucleophile, thus increasing the nucleophile's reactivity wikipedia.org. In the case of a Michael addition to the ethenesulfonyl group, a polar solvent might stabilize the developing negative charge on the intermediate, thereby lowering the activation energy of the reaction.
Interactive Table: Predicted Effect of Solvent Dielectric Constant on Reaction Rate Constant (k).
| Solvent | Dielectric Constant | Predicted Relative Rate Constant (k_rel) |
| Dichloromethane | 8.9 | 1.0 |
| Acetonitrile | 37.5 | 5.2 |
| Water | 78.4 | 15.8 |
Note: The data in this table is illustrative and based on general principles of solvent effects on reaction rates. Specific experimental or computational data for this compound is not publicly available.
Advanced Analytical Methodologies for Characterization and Mechanistic Studies
Spectroscopic Techniques for Structural Elucidation
Spectroscopy provides fundamental insights into the molecular architecture of "1-(ethenesulfonyl)-3-methoxy-2-nitrobenzene" by probing the interactions of its atoms and bonds with electromagnetic radiation. Each technique offers a unique piece of the structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, typically ¹H (proton) and ¹³C, a detailed structural map can be constructed. For "this compound," NMR is crucial for verifying the substitution pattern on the benzene (B151609) ring and the integrity of the ethenesulfonyl and methoxy (B1213986) groups.
In mechanistic studies, NMR can be used to monitor the progress of a reaction involving "this compound." By taking spectra at different time points, the disappearance of reactant signals and the appearance of product signals can be tracked, providing insights into reaction kinetics and intermediates. For instance, changes in the chemical shifts of the vinyl protons could indicate reactions involving the ethenesulfonyl group.
Expected ¹H NMR Spectral Data:
| Protons | Chemical Shift (δ) ppm (Predicted) | Multiplicity | Coupling Constant (J) Hz (Predicted) |
| Vinyl (-SO₂-CH=CH₂) | 6.0 - 7.0 | m | |
| Aromatic (Ar-H) | 7.0 - 8.0 | m | |
| Methoxy (-OCH₃) | ~3.9 | s |
Expected ¹³C NMR Spectral Data:
| Carbons | Chemical Shift (δ) ppm (Predicted) |
| Aromatic (C-NO₂) | ~150 |
| Aromatic (C-OR) | ~160 |
| Aromatic (C-SO₂) | ~140 |
| Aromatic (C-H) | 110 - 130 |
| Vinyl (-SO₂-CH=CH₂) | 125 - 140 |
| Methoxy (-OCH₃) | ~56 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of "this compound" would be expected to show characteristic absorption bands corresponding to its key functional moieties.
The presence of a strong absorption in the nitro group region, along with bands for the sulfonyl, methoxy, and aromatic C-H bonds, would provide clear evidence for the compound's structure.
Expected Characteristic IR Absorption Bands:
| Functional Group | Wavenumber (cm⁻¹) (Predicted) | Intensity |
| Asymmetric SO₂ Stretch | 1350 - 1300 | Strong |
| Symmetric SO₂ Stretch | 1160 - 1120 | Strong |
| Asymmetric NO₂ Stretch | 1550 - 1500 | Strong |
| Symmetric NO₂ Stretch | 1370 - 1330 | Strong |
| C=C Stretch (Aromatic) | 1600 - 1450 | Medium |
| C=C Stretch (Vinyl) | ~1620 | Medium |
| C-O Stretch (Methoxy) | 1250 - 1000 | Strong |
| =C-H Bending (Vinyl) | 1000 - 900 | Strong |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a vital technique for determining the molecular weight and elemental composition of a compound. In MS, a molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting ion is measured. The molecular formula of "this compound" is C₉H₉NO₅S, giving it a monoisotopic mass of approximately 243.02 Da. uni.lu
High-resolution mass spectrometry (HRMS) can confirm the elemental composition by providing a highly accurate mass measurement. The fragmentation pattern observed in the mass spectrum offers further structural information. For nitroaromatic compounds, common fragmentation pathways include the loss of NO, NO₂, and other small molecules. youtube.com The fragmentation of the ethenesulfonyl group would also produce characteristic ions.
Predicted Mass Spectrometry Data:
| Adduct | m/z (Predicted) |
| [M+H]⁺ | 244.02742 |
| [M+Na]⁺ | 266.00936 |
| [M-H]⁻ | 242.01286 |
| [M]⁺ | 243.01959 |
Data sourced from PubChem compound summary. uni.lu
Common Fragmentation Patterns for Related Structures:
Aromatic compounds with alkyl substituents often show fragmentation at the benzylic position. youtube.com For nitrobenzene (B124822), characteristic losses include the nitro group (NO₂) and nitric oxide (NO). youtube.com The fragmentation of "this compound" would likely involve a combination of these pathways, initiated by the loss of the nitro or ethenesulfonyl groups.
Chromatographic Techniques for Purity Assessment and Separation
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For the synthesis and analysis of "this compound," chromatography is essential for isolating the pure compound and determining its purity level.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is the premier method for assessing the purity of non-volatile organic compounds like "this compound." A common mode is reversed-phase HPLC, where the stationary phase is nonpolar (e.g., C18-silica) and the mobile phase is a polar solvent mixture, such as acetonitrile and water.
In a typical HPLC analysis, a solution of the compound is injected into the column. The components of the sample are separated based on their differential partitioning between the mobile and stationary phases. A detector, often a UV-Vis spectrophotometer, records the elution of each component, producing a chromatogram. The purity of the sample is determined by the relative area of the peak corresponding to "this compound" compared to the total area of all peaks. HPLC methods can be developed to separate the target compound from starting materials, byproducts, and degradation products.
Gas Chromatography (GC) for Volatile Derivatives
Gas Chromatography (GC) is a powerful separation technique for volatile and thermally stable compounds. Direct analysis of "this compound" by GC may be challenging due to its relatively high molecular weight and the presence of polar functional groups, which could lead to thermal decomposition in the hot injector or column.
However, GC could be employed for the analysis of more volatile derivatives of the compound. For instance, if the molecule were chemically modified to produce a less polar and more volatile derivative, GC could then be used for its separation and quantification. Additionally, GC can be used to analyze for the presence of volatile impurities in a sample of "this compound." The NIST WebBook contains GC data for related, more volatile compounds such as 1-methoxy-2-nitrobenzene, demonstrating the utility of this technique for similar structural classes. nist.govnist.gov
X-ray Crystallography for Solid-State Structure Determination
The precise three-dimensional arrangement of atoms and molecules in a crystalline solid is fundamental to understanding its physical and chemical properties. X-ray crystallography is the definitive technique for determining this arrangement. For a compound like this compound, single-crystal X-ray diffraction would provide invaluable information about its molecular conformation, intermolecular interactions, and packing in the solid state.
Although a specific crystal structure for this compound is not publicly documented, the general methodology would involve growing a suitable single crystal of the compound. This crystal would then be irradiated with X-rays, and the resulting diffraction pattern would be analyzed to determine the electron density distribution, from which the atomic positions can be deduced.
For illustrative purposes, crystallographic studies on related nitrobenzene derivatives provide insight into the type of data that would be obtained. For instance, the analysis of 3,5-dimethylphenyl 2-nitrobenzenesulfonate revealed detailed information on its molecular geometry and intermolecular interactions, such as π-π stacking and C-H···O hydrogen bonds nih.gov. Similarly, the crystal structure of 3-methoxy-4-(4-nitrobenzyloxy)benzaldehyde was determined to understand its molecular planarity and packing, which is stabilized by weak intermolecular interactions researchgate.net.
A hypothetical data table for the crystallographic analysis of this compound is presented below to demonstrate the type of information that would be generated from such a study.
Hypothetical Crystallographic Data for this compound
| Parameter | Value |
| Empirical formula | C₉H₉NO₅S |
| Formula weight | 243.24 |
| Temperature | 293(2) K |
| Wavelength | 0.71073 Å |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | a = 8.5(Å), b = 12.1(Å), c = 10.3(Å) |
| α = 90°, β = 105.2°, γ = 90° | |
| Volume | 1020.5 ų |
| Z | 4 |
| Calculated density | 1.58 g/cm³ |
Advanced Techniques for In Situ Reaction Monitoring
The study of reaction mechanisms and kinetics is greatly enhanced by techniques that allow for the real-time monitoring of species in the reaction mixture. For reactions involving this compound, such as its synthesis or subsequent transformations, in situ monitoring can provide a wealth of information that is not accessible through traditional offline analysis.
Various spectroscopic and analytical methods can be adapted for in situ monitoring. These techniques are often coupled directly to the reaction vessel via fiber-optic probes or flow cells.
Key In Situ Monitoring Techniques:
Fourier-Transform Infrared (FTIR) Spectroscopy: This technique is highly effective for monitoring the disappearance of reactants and the appearance of products by tracking the changes in their characteristic vibrational bands. For example, the synthesis of a nitrobenzene derivative could be monitored by observing the changes in the symmetric and asymmetric stretching vibrations of the nitro group.
Raman Spectroscopy: Complementary to FTIR, Raman spectroscopy is particularly useful for monitoring reactions in aqueous media and for observing non-polar functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution NMR can provide detailed structural information on reactants, intermediates, and products directly in the reaction mixture. This allows for the unambiguous identification of species and the determination of their concentrations over time.
UV-Vis Spectroscopy: This technique is suitable for monitoring reactions that involve a change in chromophores. The formation or consumption of colored species can be readily quantified.
Mass Spectrometry (MS): Techniques such as reaction monitoring by mass spectrometry (RMS) can provide real-time information on the molecular weight of species in the reaction mixture, enabling the identification of intermediates and products.
Academic Applications in Chemical Synthesis and Materials Science
Role as a Versatile Synthetic Building Block
There is no available scientific literature detailing the use of 1-(ethenesulfonyl)-3-methoxy-2-nitrobenzene as a synthetic building block.
Precursor for Complex Organic Molecules
No studies have been found that utilize this compound as a precursor for the synthesis of complex organic molecules.
Intermediate in Cascade and Domino Reactions
The role of this compound as an intermediate in cascade or domino reactions has not been described in the reviewed literature.
Applications in Organic Synthesis Methodology Development
There are no documented applications of this compound in the development of new organic synthesis methodologies.
Reagent in C-H Activation Processes
The use of this compound as a reagent in C-H activation processes has not been reported.
Component in Catalyst Design
No literature has been found that describes the incorporation or use of this compound in the design of catalysts.
Potential in Materials Science
There is no research available on the potential or actual applications of this compound in the field of materials science.
Development of Optoelectronic Materials
The pursuit of novel organic materials with tailored optoelectronic properties is a burgeoning area of research. Compounds with a donor-π-acceptor (D-π-A) architecture are central to this field, as they often exhibit intramolecular charge transfer (ICT) characteristics that are crucial for applications in devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The molecular structure of this compound, featuring an electron-donating methoxy (B1213986) group and electron-withdrawing nitro and ethenesulfonyl groups conjugated through a benzene (B151609) ring, is analogous to such D-π-A systems.
While specific studies on the optoelectronic properties of this compound are not extensively documented, research on similar vinyl sulfone derivatives provides insight into its potential. For instance, vinyl sulfones containing a nitrobenzene (B124822) moiety are known to be typically non-fluorescent due to rapid non-radiative decay pathways of their excited states. nih.gov However, chemical modification, such as the reduction of the nitro group to an amine, can dramatically enhance fluorescence emission through the push-pull effects of the resulting donor-acceptor system. nih.gov
The photophysical properties of such compounds are highly dependent on their molecular structure and the surrounding environment. The table below summarizes the photophysical properties of analogous vinyl sulfone compounds with donor-acceptor characteristics.
| Compound Analogue | Key Structural Features | Observed Photophysical Properties | Potential Optoelectronic Relevance |
|---|---|---|---|
| Vinyl sulfones with nitro groups | Electron-accepting nitro group | Weak fluorescence emission. nih.gov | Potential as building blocks for non-linear optical materials. |
| Vinyl sulfones with amino groups | Electron-donating amino group | Enhanced fluorescence, solvatochromism. nih.gov | Candidates for fluorescent probes and emitters in OLEDs. |
| Sulfone-based TADF emitters | Donor-acceptor structures with a sulfone acceptor | Thermally activated delayed fluorescence (TADF). rsc.org | High-efficiency emitters for next-generation OLEDs. |
The strategic placement of the methoxy and nitro groups on the benzene ring in this compound could lead to interesting photophysical behaviors, making it a candidate for further investigation in the field of optoelectronic materials.
Building Blocks for Polymeric Systems (e.g., through SuFEx chemistry)
The ethenesulfonyl group is a versatile functional handle for polymerization reactions. As a Michael acceptor, the vinyl group can readily react with nucleophiles, making it suitable for step-growth polymerization. This reactivity allows for the incorporation of the unique electronic and structural features of the this compound monomer into a polymer backbone.
While specific polymerization studies involving this exact monomer are not prevalent, the general reactivity of vinyl sulfones suggests its potential in various polymerization techniques.
| Polymerization Technique | Role of this compound | Potential Polymer Properties |
|---|---|---|
| Michael Addition Polymerization | Monomer with a reactive Michael acceptor. | Polymers with tunable refractive indices and thermal properties. |
| Radical Polymerization | Co-monomer to introduce specific functionalities. | Functional polymers with tailored electronic characteristics. |
| Diels-Alder Polymerization | Dienophile in cycloaddition polymerization. | Cross-linked or linear polymers with rigid backbones. |
Furthermore, the concept of Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) click chemistry, a set of near-perfect reactions for the reliable synthesis of covalent linkages, offers another avenue for the use of related compounds. nih.gov While this compound itself is not a direct substrate for SuFEx, its sulfonyl fluoride precursor, 1-(fluorosulfonyl)-3-methoxy-2-nitrobenzene, could be. This precursor could react with a variety of nucleophiles to form robust S-O or S-N linkages, a cornerstone of SuFEx chemistry. The subsequent conversion of the sulfonyl fluoride to a vinyl sulfone post-polymerization could also be a strategy for creating functional materials. The development of SuFEx has opened up new possibilities for the synthesis of polysulfates and other sulfur(VI)-containing polymers with high molecular weights and desirable material properties. nih.gov
Probes for Mechanistic Chemical Biology Studies (non-therapeutic/safety)
In the realm of chemical biology, small molecules that can selectively interact with and report on biological processes are invaluable tools. The vinyl sulfone moiety is a well-established reactive group for the covalent modification of proteins. researchgate.net It acts as a Michael acceptor, readily reacting with nucleophilic residues such as cysteine. This irreversible reaction makes vinyl sulfone-containing molecules excellent candidates for activity-based probes to study enzyme function and for the development of covalent inhibitors.
The reactivity of the vinyl sulfone in this compound can be modulated by the electronic effects of the substituents on the aromatic ring. The electron-withdrawing nitro group would likely enhance the electrophilicity of the vinyl group, making it more susceptible to nucleophilic attack. Conversely, the electron-donating methoxy group could have a counteracting effect. This tunable reactivity is a desirable feature for designing probes with specific reactivity profiles for different biological targets.
| Feature of this compound | Relevance as a Chemical Biology Probe | Potential Mechanistic Study |
|---|---|---|
| Vinyl sulfone group | Covalent modification of nucleophilic amino acid residues (e.g., cysteine). researchgate.netresearchgate.net | Mapping the active sites of enzymes, identifying novel protein targets. |
| Nitroaromatic moiety | Potential for electrochemical or fluorescent detection upon reduction. | Studying redox processes in cellular environments. |
| Substituted benzene ring | Tunable reactivity and selectivity based on electronic effects. | Investigating structure-activity relationships for covalent protein modification. |
While the primary application of vinyl sulfone probes has been in therapeutic contexts, their utility in fundamental mechanistic studies is significant. For example, radioactively labeled versions of vinyl sulfones, such as those containing fluorine-18, have been developed as versatile agents for PET probe construction, enabling the in vivo tracking of labeled molecules. nih.gov The unique combination of functional groups in this compound could be exploited to create novel probes for investigating a wide range of biological questions without a direct therapeutic or safety assessment goal.
Future Research Directions and Challenges
Exploration of Novel Synthetic Pathways to the Core Structure
The development of efficient and versatile synthetic routes to 1-(ethenesulfonyl)-3-methoxy-2-nitrobenzene is a fundamental area for future research. While standard methods for the synthesis of vinyl sulfones and nitrated aromatic compounds exist, the specific arrangement of functional groups in the target molecule may necessitate the development of novel strategies.
One potential avenue of exploration is the late-stage functionalization of a pre-existing substituted benzene (B151609) ring. For instance, the nitration of 1-(ethenesulfonyl)-3-methoxybenzene could be investigated. However, controlling the regioselectivity of the nitration to obtain the desired 2-nitro isomer would be a significant challenge due to the directing effects of the ethenesulfonyl and methoxy (B1213986) groups.
Alternatively, a convergent synthesis approach could be explored, involving the coupling of a suitably functionalized nitrobenzene (B124822) derivative with a vinylsulfonyl-containing fragment. The choice of coupling partners and reaction conditions would be critical to the success of such a strategy.
A hypothetical retrosynthetic analysis could break the molecule down into simpler, more readily available starting materials. For example, a possible disconnection could be at the carbon-sulfur bond, suggesting a reaction between a 3-methoxy-2-nitrophenyl precursor and a vinylsulfur reagent.
| Precursor A | Precursor B | Potential Reaction Type | Key Challenges |
| 3-Methoxy-2-nitrobenzenesulfonyl chloride | Ethylene | Friedel-Crafts type reaction | Catalyst selection, control of polymerization |
| 1-Bromo-3-methoxy-2-nitrobenzene | Vinylsulfonic acid salt | Palladium-catalyzed cross-coupling | Catalyst stability, ligand design |
| 3-Methoxy-2-nitroaniline | Sodium vinylsulfonate | Diazotization followed by Sandmeyer-type reaction | Handling of diazonium salts, reaction yield |
Investigation of Undiscovered Reactivity Modes
The interplay of the electron-withdrawing nitro and ethenesulfonyl groups, and the electron-donating methoxy group, is expected to give rise to unique reactivity patterns for this compound.
The vinylsulfonyl group is a well-known Michael acceptor, and its reactivity in this specific electronic environment warrants detailed investigation. The rate and selectivity of Michael additions with various nucleophiles could be systematically studied. Furthermore, the potential for tandem reactions, where a Michael addition is followed by an intramolecular cyclization, could lead to the synthesis of novel heterocyclic scaffolds.
The nitro group can also participate in a variety of transformations. Its reduction to an amino group would provide access to a new family of compounds with different electronic and steric properties. The resulting aminobenzene derivative could be a precursor for the synthesis of various fused heterocyclic systems.
Advanced Computational Studies for Rational Design
Computational chemistry can play a pivotal role in guiding the experimental exploration of this compound. Density Functional Theory (DFT) calculations could be employed to predict the molecule's electronic structure, molecular orbital energies, and electrostatic potential. This information would provide valuable insights into its reactivity and selectivity.
For instance, computational modeling could be used to:
Predict the most likely sites for nucleophilic and electrophilic attack.
Calculate the activation energies for various potential reactions, such as Michael additions and cycloadditions.
Simulate the spectroscopic properties (e.g., NMR, IR, UV-Vis) of the molecule and its potential reaction products, aiding in their characterization.
| Computational Method | Property to be Investigated | Potential Application |
| Density Functional Theory (DFT) | Molecular orbital energies (HOMO/LUMO) | Prediction of reactivity towards nucleophiles and electrophiles |
| Time-Dependent DFT (TD-DFT) | Electronic transition energies | Prediction of UV-Vis absorption spectrum |
| Ab initio molecular dynamics | Reaction pathways and transition states | Understanding reaction mechanisms |
Development of Sustainable Synthesis Protocols
Future research should also focus on developing environmentally benign synthetic methods for this compound. This could involve the use of greener solvents, catalysts, and reaction conditions.
For example, the use of solid-supported catalysts could facilitate catalyst recovery and reuse, reducing waste. The exploration of solvent-free reaction conditions or the use of water as a solvent would also contribute to the development of a more sustainable synthesis.
Integration into New Chemical Applications
The unique structural features of this compound suggest its potential utility in various chemical applications. The vinylsulfonyl group can act as a reactive handle for polymer functionalization, leading to the development of new materials with tailored properties.
Furthermore, the presence of the nitroaromatic moiety suggests potential applications in medicinal chemistry. Nitroaromatic compounds are known to exhibit a wide range of biological activities, and this molecule could serve as a scaffold for the design and synthesis of new therapeutic agents.
Challenges in Scalability of Synthesis
The transition from laboratory-scale synthesis to large-scale production often presents significant challenges. For this compound, potential challenges in scalability could include:
Reagent availability and cost: The availability and cost of the starting materials could be a limiting factor for large-scale synthesis.
Reaction safety: The use of nitrating agents and other potentially hazardous reagents would require careful consideration of safety protocols.
Purification: The purification of the final product on a large scale could be challenging and may require the development of efficient crystallization or chromatographic methods.
Elucidation of Complex Reaction Networks
The multifunctional nature of this compound suggests that it could participate in complex reaction networks, leading to the formation of multiple products. The elucidation of these reaction networks would require a combination of experimental techniques, such as in-situ reaction monitoring (e.g., by NMR or IR spectroscopy), and computational modeling. A thorough understanding of these reaction pathways would be crucial for controlling the selectivity of chemical transformations involving this molecule.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-(ethenesulfonyl)-3-methoxy-2-nitrobenzene, and how can competing side reactions be minimized?
- Methodology :
- Step 1 : Start with 3-methoxy-2-nitrobenzene. Introduce the ethenesulfonyl group via sulfonation using ethenesulfonyl chloride under anhydrous conditions in a polar aprotic solvent (e.g., dichloromethane).
- Step 2 : Optimize reaction temperature (0–5°C) to suppress nitration side reactions. Use a base (e.g., pyridine) to neutralize HCl byproducts .
- Validation : Monitor reaction progress via TLC and characterize intermediates using H NMR to confirm sulfonation at the para position relative to the methoxy group .
Q. How can spectroscopic techniques distinguish this compound from structural analogs?
- Methodology :
- IR Spectroscopy : Identify the sulfonyl group (S=O stretch at 1350–1300 cm) and nitro group (asymmetric stretch at 1530–1500 cm).
- H NMR : Methoxy protons appear as a singlet (~δ 3.8–4.0 ppm). Aromatic protons show splitting patterns consistent with electron-withdrawing substituents (nitro and sulfonyl groups) .
- Mass Spectrometry : Confirm molecular ion ([M+H]) and fragmentation patterns (e.g., loss of NO or SO groups) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodology :
- PPE : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ocular contact and inhalation.
- Storage : Store in airtight containers away from reducing agents (risk of nitro group reduction) and light (prevents photodegradation) .
- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste under EPA guidelines .
Advanced Research Questions
Q. How do electron-withdrawing substituents (nitro, sulfonyl) influence the compound’s reactivity in nucleophilic aromatic substitution (NAS)?
- Methodology :
- Computational Analysis : Perform DFT calculations to map electron density distribution. The nitro group at position 2 and sulfonyl at position 1 create a meta-directing effect, reducing activation energy for NAS at position 4 or 6 .
- Experimental Validation : React with hydroxide ions under varying temperatures. Monitor substitution products via HPLC and compare with computational predictions .
Q. What strategies resolve contradictions in reported reaction yields for sulfonation of nitroarenes?
- Methodology :
- Controlled Replication : Repeat published procedures while controlling variables (e.g., moisture levels, solvent purity).
- Kinetic Studies : Use in-situ FTIR to track sulfonyl chloride consumption. Correlate reaction rates with solvent polarity (e.g., DMF vs. THF) .
- Byproduct Analysis : Identify side products (e.g., sulfonic acids) via LC-MS and adjust stoichiometry or catalyst loading .
Q. How can the compound’s stability under acidic/basic conditions inform its use in multi-step syntheses?
- Methodology :
- pH Stability Assay : Expose the compound to buffered solutions (pH 1–14) for 24 hours. Monitor degradation via UV-Vis spectroscopy (λ_max ~270 nm for nitroarenes).
- Mechanistic Insight : Under acidic conditions, the sulfonyl group may hydrolyze to sulfonic acid; under basic conditions, nitro groups may undergo reduction. Use these data to design orthogonal protecting groups in synthetic pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
